molecular formula C12H21NO3 B2413422 Tert-butyl 4-ethyl-3-oxopiperidine-1-carboxylate CAS No. 1782421-01-5

Tert-butyl 4-ethyl-3-oxopiperidine-1-carboxylate

Cat. No. B2413422
CAS RN: 1782421-01-5
M. Wt: 227.304
InChI Key: NZOQOABMCRMKJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-ethyl-3-oxopiperidine-1-carboxylate is a chemical compound with the CAS Number: 1782421-01-5 . It has a molecular weight of 227.3 and its IUPAC name is tert-butyl 4-ethyl-3-oxo-1-piperidinecarboxylate . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for Tert-butyl 4-ethyl-3-oxopiperidine-1-carboxylate is 1S/C12H21NO3/c1-5-9-6-7-13 (8-10 (9)14)11 (15)16-12 (2,3)4/h9H,5-8H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

Tert-butyl 4-ethyl-3-oxopiperidine-1-carboxylate is a liquid at room temperature . It has a molecular weight of 227.3 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Pharmaceutical Intermediates

Tert-butyl 4-ethyl-3-oxopiperidine-1-carboxylate is widely used as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of the piperidine ring, which is a common motif in many drugs, including those targeting the central nervous system and cardiovascular diseases .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. It is often used in the preparation of complex molecules due to its stability and reactivity. The tert-butyl group provides steric protection, making it easier to perform selective reactions on other parts of the molecule .

Catalyst Development

In the field of catalysis, Tert-butyl 4-ethyl-3-oxopiperidine-1-carboxylate is used to develop new catalysts for chemical reactions. Its unique structure can help in the design of catalysts that are more efficient and selective, particularly in asymmetric synthesis, which is crucial for producing enantiomerically pure compounds .

Agricultural Chemistry

In agricultural chemistry, Tert-butyl 4-ethyl-3-oxopiperidine-1-carboxylate is used in the synthesis of agrochemicals, such as herbicides and insecticides. Its role in these applications is to improve the efficacy and selectivity of the active ingredients, leading to better pest control and crop protection .

Biochemical Research

This compound is also employed in biochemical research as a probe or reagent. Its ability to interact with biological molecules makes it useful for studying enzyme mechanisms, protein-ligand interactions, and other biochemical processes .

Chemical Biology

Chemical biologists use this compound to develop chemical tools for probing biological systems. These tools can help elucidate the function of specific proteins, pathways, and cellular processes, providing insights that are crucial for understanding disease mechanisms and developing new treatments.

Source 1 Source 2 Source 3 [4][4]: Source 4 Source 5 Source 6 : Source 7 : Source 8

Safety and Hazards

The compound is associated with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . The precautionary statements associated with the compound include avoiding breathing dust and contact with skin and eyes .

properties

IUPAC Name

tert-butyl 4-ethyl-3-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-5-9-6-7-13(8-10(9)14)11(15)16-12(2,3)4/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZOQOABMCRMKJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCN(CC1=O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-ethyl-3-oxopiperidine-1-carboxylate

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